molecular formula C10H18F3NO3 B13220288 N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide

N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide

Cat. No.: B13220288
M. Wt: 257.25 g/mol
InChI Key: ZIMSRHJHTLIYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide typically involves the reaction of diethylamine with a suitable precursor containing the trifluoromethyl group. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of raw materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents and temperature controls to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield various alcohol derivatives .

Scientific Research Applications

N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide involves its interaction with specific molecular targets. The hydroxyl and trifluoromethyl groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-3,5-dihydroxy-3-(methyl)pentanamide
  • N,N-diethyl-3,5-dihydroxy-3-(ethyl)pentanamide
  • N,N-diethyl-3,5-dihydroxy-3-(chloromethyl)pentanamide

Uniqueness

N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various research applications .

Properties

Molecular Formula

C10H18F3NO3

Molecular Weight

257.25 g/mol

IUPAC Name

N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide

InChI

InChI=1S/C10H18F3NO3/c1-3-14(4-2)8(16)7-9(17,5-6-15)10(11,12)13/h15,17H,3-7H2,1-2H3

InChI Key

ZIMSRHJHTLIYPK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CC(CCO)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.